molecular formula C14H21F2N3O4S B14928932 ethyl 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate

ethyl 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate

Cat. No.: B14928932
M. Wt: 365.40 g/mol
InChI Key: REUASHKYOPAGAP-UHFFFAOYSA-N
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Description

ETHYL 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE is a complex organic compound characterized by its unique chemical structure This compound is notable for its inclusion of a difluoromethyl group, a pyrazole ring, and a piperidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoroacetic acid, which is introduced at a post-synthesis phase . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The difluoromethyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

ETHYL 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring and piperidine carboxylate moiety also contribute to the compound’s overall activity by stabilizing its interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both difluoromethyl and sulfonyl groups

Properties

Molecular Formula

C14H21F2N3O4S

Molecular Weight

365.40 g/mol

IUPAC Name

ethyl 1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C14H21F2N3O4S/c1-4-23-13(20)11-5-7-18(8-6-11)24(21,22)12-9(2)17-19(10(12)3)14(15)16/h11,14H,4-8H2,1-3H3

InChI Key

REUASHKYOPAGAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(F)F)C

Origin of Product

United States

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